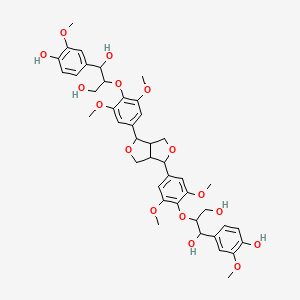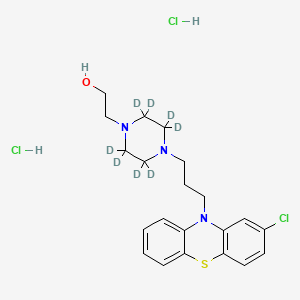
Hedyotisol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hedyotisol B is a natural compound isolated from the leaves of Hedyotis lawsoniae, characterized by its unique dilignan structure. This molecule is part of a group of compounds that include Hedyotisol-A and Hedyotisol-C, distinguished by their construction from a syringaresinol unit and two phenylpropane units. These compounds are stereoisomeric with each other, indicating a complex molecular arrangement and a rich area for chemical study (Matsuda et al., 1984).
Synthesis Analysis
The catalytic asymmetric total synthesis of Hedyotisol B, among other Hedyosumins, has been achieved through a sequence of 13-14 steps from simple starting materials. Key techniques include an organocatalytic [4 + 3] cycloaddition reaction, an intramolecular aldol condensation, and a novel intramolecular carboxymercuration/demercuration enabled lactonization. A CBS-catalyzed asymmetric reduction is employed to achieve excellent enantiomeric excess (ee), establishing the absolute configurations of these compounds (Sun et al., 2016).
Molecular Structure Analysis
The structure of Hedyotisol B is elucidated through isolation techniques and structural examination, revealing a complex architecture. These structures are primarily constructed from a syringaresinol unit bonded to two phenylpropane units, showcasing a distinctive arrangement that contributes to their unique chemical and physical properties (Matsuda et al., 1984).
Chemical Reactions and Properties
Although specific reactions and properties of Hedyotisol B are not detailed in the provided sources, the methodologies used in its synthesis, such as organocatalytic [4 + 3] cycloaddition and CBS-catalyzed asymmetric reduction, hint at the compound's reactivity and potential for further chemical modification (Sun et al., 2016).
Wissenschaftliche Forschungsanwendungen
Structure and Isolation : Hedyotisol B is one of the novel dilignans isolated from Hedyotis lawsoniae, characterized by its unique structure composed of a syringaresinol unit and two phenylpropane units, making it stereoisomeric with related compounds (Matsuda, Kadota, Tai, & Kikuchi, 1984).
Anticancer Properties : Studies have identified various compounds from Hedyotis Diffusa Willd, a plant used in Traditional Chinese Medicine, with anticancer effects. One such study investigated the mechanisms underlying the anticancer components in Hedyotis Diffusa Willd, revealing the involvement of mitochondrial apoptotic and death receptor pathways (Li, Zhang, Min, Hongyan, Lin, & Li, 2016).
Genomics Perspective : A genomics-based analysis of Hedyotis diffusa highlighted its mechanisms of action in anti-cancer, anti-oxidant, anti-inflammatory, and anti-fibroblast treatments, contributing to a deeper understanding of its pharmacological effects (Hu, He, Li, Fang, Xie, Ding, Mao, & Hu, 2019).
Inhibitory Effects on Pancreatic Cancer : Novel cyclotides from Hedyotis biflora, including hedyotide B5 to B9, have shown significant cytotoxicity on pancreatic cancer cell lines, suggesting the potential of these compounds in cancer bioactivity (Ding, Bai, & Qian, 2014).
Environmental Influence on Medicinal Properties : Research on environmental control methods for Hedyotis diffusa cultivation revealed that light intensity significantly affects the concentration of medicinal compounds, impacting the quality and quantity of the produced herb (Hisano, Uno, Ogino, Kitaaki, Ishiguro, Oku, & Itoh, 2013).
Phytochemical and Preclinical Studies : Hedyotis diffusa Willd has been the focus of chemical and preclinical studies due to its anticancer properties. Various compounds including anthraquinones, flavonoids, and terpenoids have been isolated, demonstrating the potential of Hedyotis diffusa in cancer therapy (Niu & Meng, 2013).
Wirkmechanismus
Hedyotisol B, also known as Hedyotisol A, is a lignan isolated from the fruit of Cyathea spinosa . It is a natural product with antioxidant activity . This article will delve into the mechanism of action of Hedyotisol B, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It is known to exhibit antioxidant activity , suggesting that it may interact with biological targets involved in oxidative stress and free radical scavenging.
Mode of Action
Given its antioxidant activity , it can be inferred that Hedyotisol B may interact with its targets to neutralize free radicals, thereby preventing oxidative damage to cells.
Biochemical Pathways
Considering its antioxidant activity , it is plausible that Hedyotisol B may influence pathways related to oxidative stress and cellular defense mechanisms.
Result of Action
Given its antioxidant activity , it can be inferred that Hedyotisol B may help protect cells from oxidative damage, thereby contributing to cellular health and function.
Eigenschaften
IUPAC Name |
2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNERGQFCAXLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-[[2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1152049.png)

![tert-butyl (4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylate](/img/structure/B1152059.png)
![4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol](/img/structure/B1152065.png)